(-)-Tramadol Hydrochloride
Overview
Description
Synthesis Analysis
Several methods have been developed to synthesize (-)-Tramadol Hydrochloride, highlighting its complex chemistry. One approach involves the Mannich reaction of cyclohexanone, paraformaldehyde, and the corresponding amino hydrochloride to prepare aminoketones, which are then coupled with organolithium compounds derived from 3-bromoalkoxybenzenes (Alvarado, Guzmán, Díaz, & Patino, 2005). Another improved synthesis method starts from cyclohexanone via Mannich reaction, Grignard reaction, and hydrochloride precipitation, offering higher yield, lower cost, and environmental benefits (Su Wei-ke, 2008).
Molecular Structure Analysis
Tramadol Hydrochloride's molecular structure is characterized by its analgesic tramadol base paired with hydrochloride to form a stable salt. This structural form enhances its solubility and bioavailability. The molecule consists of two enantiomers, each contributing differently to its analgesic activity, with the (-)-enantiomer inhibiting norepinephrine reuptake and the (+)-enantiomer having a more significant affinity for the μ-opioid receptor (Grond & Sablotzki, 2004).
Chemical Reactions and Properties
Tramadol Hydrochloride undergoes several chemical reactions, including metabolism by cytochrome P450 enzymes to form its more potent opioid analgesic metabolites. Its interaction with these enzymes and the resultant metabolic pathways are crucial for its analgesic effects. The molecule's structural attributes allow for interactions with various receptors and neurotransmitter systems beyond opioid receptors, including serotonin and norepinephrine reuptake inhibition, contributing to its multimodal mechanism of action (Miotto et al., 2017).
Physical Properties Analysis
The physical properties of (-)-Tramadol Hydrochloride, such as solubility, melting point, and stability, are influenced by its salt form. These properties are critical for its formulation and therapeutic efficacy. The hydrochloride salt enhances its solubility in water, making it suitable for various administration routes (Smyj, Wang, & Han, 2020).
Chemical Properties Analysis
(-)-Tramadol Hydrochloride's chemical properties, including reactivity and stability, are pivotal for its pharmacological profile and shelf life. Its compatibility with other pharmaceutical substances and its degradation pathways under different conditions are essential considerations for drug formulation and storage. The molecule's stability in solid and solution phases ensures its effectiveness throughout its shelf life (Smyj, Wang, & Han, 2020).
Scientific Research Applications
Neurological Impact : Tramadol impairs spatial memory in rats, with single dose administration showing more destructive effects than multiple doses. This is attributed to its inhibitory effects on neurotransmitters and receptors (Hosseini-Sharifabad et al., 2016).
Pain Management : It is effective in reducing neuropathic pain and fibromyalgia-induced tactile allodynia in rats, partly involving the opioid system (Kaneko et al., 2014). Tramadol hydrochloride (75 or 150 mg) is also an effective analgesic agent for postoperative pain (Sunshine et al., 1993). Mucoadhesive buccal films of tramadol hydrochloride effectively alleviate severe pain in orthopedic injuries (Li et al., 2017).
Pharmacodynamics and Side Effects : Tramadol hydrochloride is an effective analgesic with potential for treating pain, anxiety, and depression. However, its fast metabolism and excretion lead to side effects (Vazzana et al., 2015).
Influence on Urethral Continence : Intravenous tramadol enhances urethral continence function in female rats by stimulating opioid receptors (Oyama et al., 2013).
Respiratory Effects : Tramadol causes dose-dependent inhibitory effects on the ventilatory carbon dioxide response curve in cats, but these effects can be reversed by naloxone (Teppema et al., 2003).
Reproductive Impact : Tramadol treatment affects testicular function in adult male rats, potentially through overproduction of nitric oxide and oxidative stress (Ahmed & Kurkar, 2014).
Neurotoxic Effects : Tramadol intake has a neurotoxic effect on the cerebellar structure, with higher doses causing more severe damage to the cerebellar cortex (El-Bermawy & Salem, 2015).
Dental Applications : Long-term use of Tramadol hydrochloride has destructive effects on dental pulp (Elsaied & Abo Elsoud, 2019).
Pharmacogenetics : CYP2D6 polymorphisms significantly influence tramadol metabolism and pain relief, but other genetic factors may also play a role (Lassen, Damkier, & Brøsen, 2015).
Drug Misuse : Tramadol misuse is prevalent in Iranian adolescents and may be a related factor or co-factor for alcohol, cannabis, and ecstasy use (Nazarzadeh, Bidel, & Carson, 2014).
properties
IUPAC Name |
(1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXEPBICJTCRU-KUARMEPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Tramadol Hydrochloride | |
CAS RN |
36282-47-0 | |
Record name | tramadol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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